CP-346086

Catalog No.
S1526994
CAS No.
M.F
C26H22F3N5O
M. Wt
477.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-346086

Product Name

CP-346086

IUPAC Name

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide

Molecular Formula

C26H22F3N5O

Molecular Weight

477.5 g/mol

InChI

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33)

InChI Key

WNDIAFXQKOHFLV-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5

Synonyms

N-[1,2,3,4-Tetrahydro-2-(1H-1,2,4-triazol-5-ylmethyl)-6-isoquinolinyl]-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxamide Dihydrate;

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5

CP-346086 is a highly potent, orally active small-molecule inhibitor of microsomal triglyceride transfer protein (MTP), a chaperone essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins. In procurement and preclinical research contexts, CP-346086 is prioritized for its exceptional baseline potency, demonstrating an IC50 of 2.0 nM against both human and rodent MTP. Unlike agents with narrow lipid specificities, CP-346086 equally inhibits the transfer of triglycerides and cholesteryl esters (IC50 = 1.9 nM) while maintaining strict selectivity over cholesteryl ester transfer protein (CETP). This dual capability, combined with its ability to block ApoB secretion in HepG2 cells (IC50 = 2.6 nM) without affecting ApoA-I, makes it a premier reference compound for in vitro and in vivo models of dyslipidemia, atherosclerosis, and hepatic lipid metabolism [1].

Substituting CP-346086 with other in-class MTP inhibitors, such as lomitapide or SLX-4090, compromises assay sensitivity and systemic modeling accuracy. While lomitapide and SLX-4090 are established MTP inhibitors, they exhibit lower in vitro potency (IC50 of 5.0 to 8.0 nM) compared to CP-346086 (IC50 = 2.0 nM), necessitating higher dosing that can introduce solvent toxicity or off-target effects in sensitive primary hepatocyte cultures. Furthermore, enterocyte-specific inhibitors like SLX-4090 fail to model hepatic MTP inhibition, rendering them unsuitable for non-alcoholic fatty liver disease (NAFLD) or systemic very-low-density lipoprotein (VLDL) assembly studies. CP-346086 provides validated, equipotent cross-species translation (human, rat, mouse) and systemic distribution, ensuring reproducible lipid suppression across both intestinal and hepatic compartments in preclinical models [1].

Superior In Vitro MTP Inhibition Potency vs. Lomitapide and SLX-4090

In direct biochemical comparisons of MTP-mediated triglyceride transfer, CP-346086 demonstrates superior potency against human and rodent MTP compared to standard clinical and research benchmarks. CP-346086 achieves an IC50 of 2.0 nM, whereas lomitapide (BMS-201038) and SLX-4090 exhibit IC50 values in the 5.0 to 8.0 nM range. This 2.5- to 4-fold increase in potency allows researchers to achieve complete MTP blockade at lower concentrations .

Evidence DimensionIn vitro MTP inhibition (IC50)
Target Compound Data2.0 nM
Comparator Or BaselineLomitapide / SLX-4090 (5.0 - 8.0 nM)
Quantified Difference2.5x to 4x higher potency
ConditionsIn vitro human and rodent MTP-mediated triglyceride transfer assay

Higher potency enables lower working concentrations in cellular assays, minimizing DMSO solvent effects and preserving cell viability in sensitive hepatocyte cultures.

Strict Selectivity Against Cholesteryl Ester Transfer Protein (CETP)

A critical procurement differentiator for CP-346086 is its absolute selectivity for MTP over other lipid transfer proteins. While it inhibits MTP at 2.0 nM, CP-346086 shows zero inhibition of Cholesteryl Ester Transfer Protein (CETP) at concentrations up to 10 µM. This represents a >5000-fold selectivity window, confirming that the compound does not alter the physicochemical properties of donor/acceptor vesicles or cause off-target lipid transfer interference [1].

Evidence DimensionEnzyme inhibition (IC50)
Target Compound DataMTP IC50 = 2.0 nM
Comparator Or BaselineCETP IC50 > 10,000 nM
Quantified Difference>5000-fold selectivity for MTP over CETP
ConditionsIn vitro lipid transfer assays

Ensures that experimental alterations in lipid profiles are strictly MTP-mediated, preventing confounding data in complex plasma or in vivo models.

Equal Inhibition Efficacy Across Neutral Lipid Classes

Unlike inhibitors that may exhibit biased transfer blockade, CP-346086 provides uniform inhibition across the primary neutral lipids handled by MTP. It blocks human MTP-mediated transfer of cholesteryl oleate with an IC50 of 1.9 nM, which is statistically indistinguishable from its inhibition of triglyceride transfer (IC50 = 2.0 nM). This ensures a complete halt of ApoB lipidation regardless of the lipid substrate [1].

Evidence DimensionInhibition of specific lipid transfer (IC50)
Target Compound DataCholesteryl oleate transfer IC50 = 1.9 nM
Comparator Or BaselineTriglyceride transfer IC50 = 2.0 nM
Quantified DifferenceEquipotent inhibition (0.1 nM difference)
ConditionsHuman MTP-mediated transfer between synthetic donor and acceptor liposomes

Simplifies experimental design by guaranteeing that both major neutral lipid transfers are simultaneously and equally blocked during VLDL/chylomicron assembly studies.

Profound In Vivo Lipid Suppression in Preclinical Models

For in vivo procurement, CP-346086 acts as a highly penetrant positive control. In wild-type mice and rats, a 2-week oral administration of CP-346086 at 10 mg/kg/day resulted in a 75% reduction in LDL cholesterol and a 62% to 75% reduction in plasma triglycerides relative to vehicle baselines. This robust systemic efficacy is driven by its dual ability to inhibit both hepatic and intestinal lipoprotein secretion[1].

Evidence DimensionPlasma lipid reduction
Target Compound Data75% reduction in LDL-C; 62-75% reduction in triglycerides
Comparator Or BaselineVehicle control (0% reduction)
Quantified DifferenceUp to 75% absolute reduction in atherogenic lipids
Conditions10 mg/kg/day oral gavage for 2 weeks in mice/rats

Provides researchers with a reliable, highly effective positive control for inducing profound hypolipidemia in preclinical cardiovascular and metabolic studies.

Preclinical Atherosclerosis and Dyslipidemia Modeling

Because CP-346086 achieves up to 75% reduction in LDL-C and triglycerides in vivo, it is the optimal positive control for evaluating novel lipid-lowering therapeutics. Its equipotent cross-species activity ensures that dosing regimens translate seamlessly from murine models to larger mammals without the need for species-specific recalibration[1].

Hepatic Steatosis and NAFLD/NASH Induction Assays

Unlike enterocyte-specific inhibitors (e.g., SLX-4090), CP-346086 effectively blocks hepatic MTP. By inhibiting ApoB secretion in hepatocytes (IC50 = 2.6 nM), it forces the intracellular accumulation of triglycerides. This makes it an essential pharmacological tool for rapidly inducing in vitro and in vivo models of hepatic steatosis for NAFLD and NASH research [1].

VLDL and Chylomicron Assembly Mechanistic Studies

Given its equipotent inhibition of both triglyceride (IC50 = 2.0 nM) and cholesteryl oleate (IC50 = 1.9 nM) transfer, CP-346086 is the preferred probe for dissecting the biogenesis of ApoB-containing lipoproteins. Its lack of CETP off-target activity ensures that any observed changes in lipoprotein composition are strictly due to MTP blockade at the endoplasmic reticulum [2].

XLogP3

4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

477.17764483 g/mol

Monoisotopic Mass

477.17764483 g/mol

Heavy Atom Count

35

Dates

Last modified: 04-14-2024

Explore Compound Types